molecular formula C23H21ClN2O3S B2733088 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-chlorophenyl)methanesulfonamide CAS No. 1171637-28-7

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-chlorophenyl)methanesulfonamide

Cat. No.: B2733088
CAS No.: 1171637-28-7
M. Wt: 440.94
InChI Key: GQUTZBMKMVWCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-chlorophenyl)methanesulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline core substituted at the 1-position with a benzoyl group and at the 6-position with a methanesulfonamide moiety linked to a 4-chlorophenyl ring.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-1-(4-chlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3S/c24-20-10-8-17(9-11-20)16-30(28,29)25-21-12-13-22-19(15-21)7-4-14-26(22)23(27)18-5-2-1-3-6-18/h1-3,5-6,8-13,15,25H,4,7,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUTZBMKMVWCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-chlorophenyl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. The compound features a complex structure that combines a tetrahydroquinoline moiety with a sulfonamide group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and related case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H22ClN2O3SC_{22}H_{22}ClN_{2}O_{3}S with a molecular weight of approximately 410.5 g/mol. The structure includes:

  • Benzoyl group : Enhances lipophilicity and potential interactions with biological targets.
  • Tetrahydroquinoline ring : Contributes to the compound's ability to cross biological membranes.
  • Sulfonamide moiety : Known for its role in enzyme inhibition and antimicrobial activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes, including carbonic anhydrase and certain proteases. This inhibition can disrupt metabolic pathways crucial for cellular function.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against a range of Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : Similar compounds have shown neuroprotective potential in models of neurodegenerative diseases by modulating apoptotic pathways.

Biological Activity Data

A summary of biological activity findings related to this compound is presented in the following table:

Activity TypeObserved EffectsReferences
AntibacterialModerate to strong activity against E. coli and S. aureus
Enzyme InhibitionSignificant inhibition of acetylcholinesterase (AChE)
NeuroprotectionReduced cell death in dopaminergic cells under oxidative stress conditions
CytotoxicityLow cytotoxicity in normal cell lines

Case Study 1: Antibacterial Activity

In studies evaluating the antibacterial efficacy of sulfonamide derivatives similar to this compound, moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis. The compounds were tested using standard disk diffusion methods and exhibited minimum inhibitory concentrations (MICs) indicating their potential as antibacterial agents .

Case Study 2: Neuroprotective Properties

Research on related tetrahydroquinoline compounds has demonstrated their ability to protect dopaminergic neurons from oxidative stress-induced apoptosis. In vitro assays showed that these compounds could significantly enhance cell viability and reduce markers of apoptosis such as Bax expression and active caspase-3 formation .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-chlorophenyl)methanesulfonamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells and inhibit tumor growth through various pathways. Studies have shown that derivatives can target multiple cancer cell lines including breast, colon, and cervical cancers .
  • Case Study : In a study evaluating various sulfonamide derivatives for their cytotoxic effects, certain compounds demonstrated IC50 values in the low micromolar range against human cancer cell lines .

Neuroprotective Effects

Another area of interest is the potential neuroprotective effects of this compound:

  • Alzheimer's Disease : Some sulfonamide derivatives have been identified as inhibitors of acetylcholinesterase (AChE), making them promising candidates for treating Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of specific functional groups in enhancing biological activity:

Functional GroupEffect on Activity
Benzoyl GroupEnhances binding affinity to target enzymes
ChlorophenylImproves lipophilicity and cellular uptake
Sulfonamide MoietyCritical for enzyme inhibition properties

Comparison with Similar Compounds

Structural Analog: N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide

The closest structural analog documented in the Protein Data Bank (PDB entry 4LGB) is N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide, which forms a ternary complex with the ABA receptor PYL2 and phosphatase HAB1 . Key differences include:

  • 1-position substituent : Benzoyl (target compound) vs. methyl (analog).
  • Aromatic ring substituent : 4-Chlorophenyl (target) vs. 4-methylphenyl (analog).
  • Core oxidation state: The analog contains a 2-oxo group on the tetrahydroquinoline, absent in the target compound.
Hypothesized Impact of Substituents:
  • Benzoyl vs.
  • Chlorophenyl vs. Methylphenyl : The electron-withdrawing chlorine atom could increase metabolic stability and alter electronic interactions with residues like Tyr or His in receptor binding sites.

Comparative Data Table

Property/Feature Target Compound Analog (4LGB Ligand)
1-Position Substituent Benzoyl Methyl
Aromatic Ring Substituent 4-Chlorophenyl 4-Methylphenyl
Core Oxidation None 2-Oxo group
Receptor Binding (PYL2/HAB1) Not experimentally verified Confirmed (Ternary complex structure resolved)
Electron Effects Electron-withdrawing (Cl) Electron-donating (CH₃)
Hypothetical Solubility Lower (due to Cl and benzoyl) Higher (due to methyl groups)

Functional Implications

The 4LGB analog demonstrates ABA-like activity by stabilizing PYL2-HAB1 interactions, a mechanism critical for drought tolerance in plants. The target compound’s 4-chlorophenyl group may enhance receptor affinity compared to the methylphenyl group, as halogens often improve binding through halogen bonding or increased lipophilicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-chlorophenyl)methanesulfonamide, and how do reaction conditions influence yield?

  • Answer : Synthesis typically involves multi-step protocols:

Tetrahydroquinoline core formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions (e.g., HCl/EtOH) .

Sulfonylation : Reaction of the tetrahydroquinoline intermediate with 4-chlorophenylmethanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) at 0–25°C .

Benzoylation : Introduction of the benzoyl group via nucleophilic substitution or coupling reactions (e.g., using benzoyl chloride and DMAP).

  • Key considerations : Temperature control during sulfonylation minimizes side reactions (e.g., over-sulfonylation), while stoichiometric ratios of reagents impact purity. Yields range from 45–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Answer :

  • 1H/13C NMR : Confirm regiochemistry of the tetrahydroquinoline core and sulfonamide linkage. Aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ ~10.5 ppm) are diagnostic .
  • HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]+ at m/z ~483.5 for C23H20ClN2O3S) .
  • X-ray crystallography (if crystals form): Resolves ambiguities in stereochemistry, as seen in related sulfonamide derivatives .

Q. What preliminary biological screening assays are recommended for this compound?

  • Answer :

  • Enzyme inhibition : Test against bacterial dihydropteroate synthase (DHPS) or human carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using fluorometric or colorimetric assays (IC50 determination) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .
  • Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO to guide formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency and selectivity?

  • Answer :

  • Variable substituents : Modify the benzoyl group (e.g., electron-withdrawing substituents like -NO2 or -CF3) or sulfonamide para-chlorophenyl moiety (e.g., replace with fluorophenyl or methyl groups) .
  • Biological evaluation : Compare IC50 values across analogs in enzyme assays. For example, ethylsulfonyl analogs (e.g., ) showed 3-fold higher DHPS inhibition than methanesulfonyl derivatives .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with DHPS or CA-II .

Q. How to resolve contradictions in biological activity data across different assays?

  • Answer :

  • Assay conditions : Variability in pH, ionic strength, or reducing agents (e.g., DTT) may alter sulfonamide reactivity. For example, noted neuroprotective effects in neuronal cells but cytotoxicity in cancer lines due to redox-sensitive pathways .
  • Metabolic stability : Test compound stability in liver microsomes (e.g., human S9 fraction) to identify degradation products that may skew results .
  • Orthogonal assays : Validate enzyme inhibition data with cellular thermal shift assays (CETSA) .

Q. What strategies mitigate off-target effects and improve pharmacokinetic (PK) profiles?

  • Answer :

  • Prodrug design : Mask the sulfonamide group with ester linkages (e.g., acetyloxymethyl esters) to enhance bioavailability, as demonstrated in for related quinoline derivatives .
  • Selectivity screening : Profile against panels of kinases or GPCRs to identify off-target binding.
  • PK studies : Conduct in vivo rodent studies with LC-MS/MS quantification to assess AUC, Cmax, and half-life .

Q. How does stereochemistry influence biological activity, and how can enantiomeric purity be ensured?

  • Answer :

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or synthesize enantiomers via asymmetric catalysis (e.g., Jacobsen epoxidation) .
  • Activity comparison : Test enantiomers in enzyme assays. highlighted >10-fold differences in activity for chiral sulfonamide derivatives .

Methodological Challenges

Q. What experimental pitfalls arise in synthesizing and purifying this compound?

  • Answer :

  • Byproduct formation : Over-sulfonylation during coupling steps generates di-sulfonylated impurities. Mitigate via slow reagent addition and low temperatures .
  • Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate closely eluting analogs .

Q. How to address discrepancies between computational predictions and experimental binding data?

  • Answer :

  • Force field refinement : Adjust parameters in docking software (e.g., AMBER) to account for sulfonamide’s electron-deficient sulfur .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., DHPS) to validate predicted binding poses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.